SchizanrinH
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Overview
Description
SchizanrinH, also known as Schisandrin, is a bioactive lignan compound primarily found in the fruit of the traditional medicinal plant Schisandra chinensis (Turcz.) Baill. This compound is renowned for its sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties . This compound has been extensively studied for its effectiveness in treating various liver diseases and maintaining a favorable safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SchizanrinH typically involves the extraction of lignans from Schisandra chinensis using methods such as ultrasonic extraction or a combination of ultrasonic and microwave techniques . The macroporous resin method is often employed to purify the extract . The optimal conditions for ultrasonic extraction include a temperature of 68°C, a material-liquid ratio of 1:8, an ethanol mass fraction of 84%, and an extraction time of 60 minutes .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The dried fruit of Schisandra chinensis is used as the primary raw material. The extraction process is optimized to maximize the yield of this compound while maintaining its bioactive properties .
Chemical Reactions Analysis
Types of Reactions: SchizanrinH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced bioactivity. These derivatives are studied for their potential therapeutic applications in treating diseases such as cancer, inflammation, and neurodegenerative disorders .
Scientific Research Applications
SchizanrinH has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound is studied for its unique chemical properties and potential as a lead compound for drug development . In biology, it is used to investigate its effects on cellular processes and molecular pathways . In medicine, this compound is explored for its therapeutic potential in treating liver diseases, cancer, and neurodegenerative disorders . In industry, this compound is utilized in the development of health supplements and functional foods .
Mechanism of Action
The mechanism of action of SchizanrinH involves the activation of various molecular targets and pathways. This compound has been shown to activate the PI3K/Akt pathway and inhibit NOX2 expression, leading to reduced oxidative stress and apoptosis . Additionally, this compound regulates inflammatory signaling pathways and mitigates the production and release of inflammatory factors such as TNF-α, IL-6, IL-1β, NO, and PGE2 .
Comparison with Similar Compounds
SchizanrinH is unique among lignan compounds due to its diverse pharmacological properties and high bioactivity. Similar compounds include Schisandrin B, Schisantherin A, Schisantherin B, Schisanhenol, Deoxyschisandrin, and Gomisin A . While these compounds share some pharmacological properties with this compound, this compound stands out for its broad spectrum of therapeutic effects and favorable safety profile .
Properties
Molecular Formula |
C33H38O11 |
---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
[(8S,9S,10S,11R)-11-acetyloxy-9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate |
InChI |
InChI=1S/C33H38O11/c1-17-26(43-18(2)34)20-15-22(37-4)27(39-6)29(41-8)24(20)25-21(16-23(38-5)28(40-7)30(25)42-9)31(33(17,3)36)44-32(35)19-13-11-10-12-14-19/h10-17,26,31,36H,1-9H3/t17-,26+,31-,33-/m0/s1 |
InChI Key |
KXPCWLUANLWUAO-KGXBCIQTSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC)OC(=O)C |
Canonical SMILES |
CC1C(C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC)OC(=O)C |
Origin of Product |
United States |
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